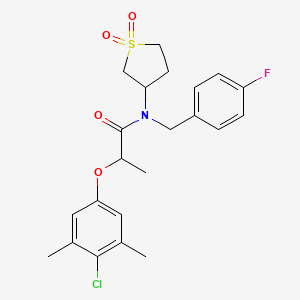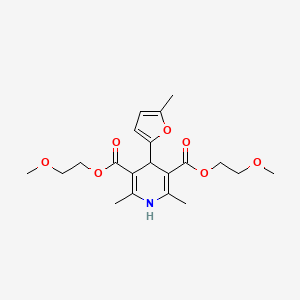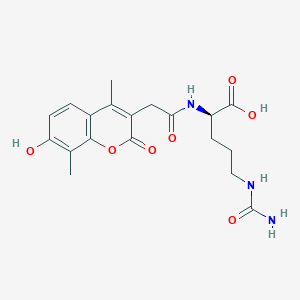![molecular formula C17H16ClN5O3 B11142812 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11142812.png)
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxyphenoxyethyl side chain, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Methoxyphenoxyethyl Side Chain: The next step involves the nucleophilic substitution reaction where the benzamide core is reacted with 2-(2-methoxyphenoxy)ethylamine.
Addition of the Tetraazolyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Similar structure but lacks the tetraazolyl group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Similar benzamide core but different substituents.
Uniqueness
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazolyl group, which can confer additional biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C17H16ClN5O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-15-4-2-3-5-16(15)26-9-8-19-17(24)13-10-12(6-7-14(13)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
YRRVBKAKIJEUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one](/img/structure/B11142732.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11142737.png)
![(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one](/img/structure/B11142750.png)
![methyl 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11142751.png)
![7-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11142769.png)

![6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142777.png)
![2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone](/img/structure/B11142778.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11142784.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone](/img/structure/B11142788.png)

![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11142802.png)
![1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide](/img/structure/B11142810.png)
